molecular formula C16H16F3N3O3S B7016155 N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide

N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7016155
M. Wt: 387.4 g/mol
InChI Key: QAMJNFLAOCHREN-UHFFFAOYSA-N
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Description

N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a methanesulfonamido group, a trifluoromethyl group, and a pyridinylacetamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c1-10-5-6-20-9-11(10)7-15(23)21-14-8-12(16(17,18)19)3-4-13(14)22-26(2,24)25/h3-6,8-9,22H,7H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJNFLAOCHREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Methanesulfonamido Intermediate: This step involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamido intermediate.

    Coupling with 4-Methylpyridine: The intermediate is then coupled with 4-methylpyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound’s trifluoromethyl group imparts hydrophobicity, making it useful in the development of water-repellent materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-chloropyridin-3-yl)acetamide
  • N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-ethylpyridin-3-yl)acetamide

Uniqueness

N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring robust chemical properties.

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